ethyl 1-(2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetyl)piperidine-4-carboxylate ethyl 1-(2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetyl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 872843-57-7
VCID: VC11882014
InChI: InChI=1S/C24H31N3O5/c1-4-25(5-2)21(28)16-27-15-19(18-9-7-8-10-20(18)27)22(29)23(30)26-13-11-17(12-14-26)24(31)32-6-3/h7-10,15,17H,4-6,11-14,16H2,1-3H3
SMILES: CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCC(CC3)C(=O)OCC
Molecular Formula: C24H31N3O5
Molecular Weight: 441.5 g/mol

ethyl 1-(2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetyl)piperidine-4-carboxylate

CAS No.: 872843-57-7

Cat. No.: VC11882014

Molecular Formula: C24H31N3O5

Molecular Weight: 441.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 1-(2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetyl)piperidine-4-carboxylate - 872843-57-7

Specification

CAS No. 872843-57-7
Molecular Formula C24H31N3O5
Molecular Weight 441.5 g/mol
IUPAC Name ethyl 1-[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetyl]piperidine-4-carboxylate
Standard InChI InChI=1S/C24H31N3O5/c1-4-25(5-2)21(28)16-27-15-19(18-9-7-8-10-20(18)27)22(29)23(30)26-13-11-17(12-14-26)24(31)32-6-3/h7-10,15,17H,4-6,11-14,16H2,1-3H3
Standard InChI Key FHFVELYNJAPSFF-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCC(CC3)C(=O)OCC
Canonical SMILES CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCC(CC3)C(=O)OCC

Introduction

Structural and Molecular Features

Core Architecture

The compound’s structure integrates three primary components:

  • Indole scaffold: A bicyclic aromatic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole moiety is substituted at the 3-position with a 2-oxoacetyl group and at the 1-position with a diethylcarbamoylmethyl chain.

  • Piperidine ring: A six-membered saturated heterocycle with one nitrogen atom, attached to the indole-oxoacetyl unit via a carboxylate ester linkage at its 4-position.

  • Ester and carbamoyl groups: The ethyl ester at the piperidine’s 4-position and the diethylcarbamoyl group on the indole’s nitrogen contribute to the compound’s lipophilicity and potential metabolic stability.

The canonical SMILES representation (CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCC(CC3)C(=O)OCC) confirms the connectivity, while the InChIKey (FHFVELYNJAPSFF-UHFFFAOYSA-N) provides a unique identifier for database searches.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number872843-57-7
Molecular FormulaC₂₄H₃₁N₃O₅
Molecular Weight441.5 g/mol
IUPAC NameEthyl 1-[2-(1-{[2-(diethylamino)-2-oxoethyl]}-1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate
SMILESCCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCC(CC3)C(=O)OCC

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of ethyl 1-(2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetyl)piperidine-4-carboxylate likely involves a multi-step sequence:

  • Indole functionalization: Introduction of the diethylcarbamoylmethyl group at the indole’s 1-position via alkylation or Mitsunobu reaction, using diethylcarbamoyl chloride as the electrophile.

  • Oxoacetyl coupling: Attachment of the 2-oxoacetyl group to the indole’s 3-position through Friedel-Crafts acylation or palladium-catalyzed cross-coupling.

  • Piperidine esterification: Condensation of the oxoacetyl-indole intermediate with ethyl piperidine-4-carboxylate using carbodiimide-based coupling agents (e.g., EDC or DCC).

Chemical Modifications

The compound’s reactivity is influenced by its functional groups:

  • Ester hydrolysis: Under basic or enzymatic conditions, the ethyl ester may hydrolyze to a carboxylic acid, enhancing water solubility.

  • Carbamoyl stability: The diethylcarbamoyl group is resistant to hydrolysis under physiological pH, making it suitable for prodrug designs.

Analytical Characterization

Spectroscopic Profiling

  • NMR spectroscopy:

    • ¹H NMR: Signals at δ 1.2–1.4 ppm (ethyl ester CH₃), δ 3.2–3.5 ppm (piperidine CH₂), and δ 7.1–8.1 ppm (indole aromatic protons).

    • ¹³C NMR: Carbonyl peaks near δ 170 ppm (ester C=O) and δ 165 ppm (oxoacetyl C=O).

  • Mass spectrometry: ESI-MS expected to show [M+H]⁺ at m/z 442.5, with fragmentation ions at m/z 396 (loss of CO₂Et) and m/z 255 (indole-oxoacetyl fragment).

Biological and Industrial Applications

Research Applications

  • Medicinal chemistry: Serves as a scaffold for developing CNS-active or anticancer agents due to its brain-penetrant potential.

  • Chemical biology: Used in target identification studies via photoaffinity labeling or pull-down assays.

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